

# 4-Methoxycarbonyl-2-nitrophenylboronic acid

## CAS number 85107-55-7

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### Compound of Interest

Compound Name:	4-Methoxycarbonyl-2-nitrophenylboronic acid
Cat. No.:	B1303775

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An In-depth Technical Guide to **4-Methoxycarbonyl-2-nitrophenylboronic acid** (CAS: 85107-55-7)

## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-Methoxycarbonyl-2-nitrophenylboronic acid** is a versatile organic compound that serves as a crucial building block in modern synthetic chemistry. Identified by its CAS number 85107-55-7, this boronic acid derivative is particularly valued for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.<sup>[1][2]</sup> Its unique trifunctional structure—featuring a boronic acid group, a nitro group, and a methoxycarbonyl (ester) group—provides multiple sites for chemical modification, making it an indispensable reagent in the synthesis of complex molecules.

This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols relevant to drug discovery and materials science. Its effectiveness in creating carbon-carbon bonds with high efficiency and selectivity positions it as a key tool for innovation in pharmaceutical and agrochemical development.<sup>[1][3]</sup>

## Physicochemical Properties

**4-Methoxycarbonyl-2-nitrophenylboronic acid** is typically a white to light yellow crystalline powder that is stable under standard laboratory conditions and moderately soluble in organic solvents.<sup>[1]</sup> These properties make it a practical and reliable reagent for a variety of synthetic applications.

Property	Value	References
CAS Number	85107-55-7	[1][4]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BNO <sub>6</sub>	[1][5]
Molecular Weight	224.96 g/mol	[1][5]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	160 to 171°C (Lit: 168°C)	[1][5][6]
Purity	≥97%	[4][5]
Storage	Store at room temperature, sealed in a dry, dark place	[1][4][7]

## Synthesis Pathway

The synthesis of **4-Methoxycarbonyl-2-nitrophenylboronic acid** can be achieved through a two-step process starting from p-carboxyphenylboronic acid. The first step involves the nitration of the aromatic ring, followed by an esterification of the carboxylic acid group.



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Caption: Synthesis route for **4-Methoxycarbonyl-2-nitrophenylboronic acid**.

## Experimental Protocol: Synthesis

A plausible synthesis method, adapted from related procedures, is as follows:[8]

#### Step 1: Nitration of p-Carboxyphenylboronic acid

- In a reaction vessel cooled to 0-10°C, slowly add p-carboxyphenylboronic acid in batches to a stirred mixture of concentrated sulfuric acid and fuming nitric acid.
- Maintain the temperature and continue stirring for 2-3 hours.
- Monitor the reaction's completion using Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice water to precipitate the product.
- Filter the resulting solid, wash with cold water, and dry to yield 2-nitro-4-carboxyphenylboronic acid.[8]

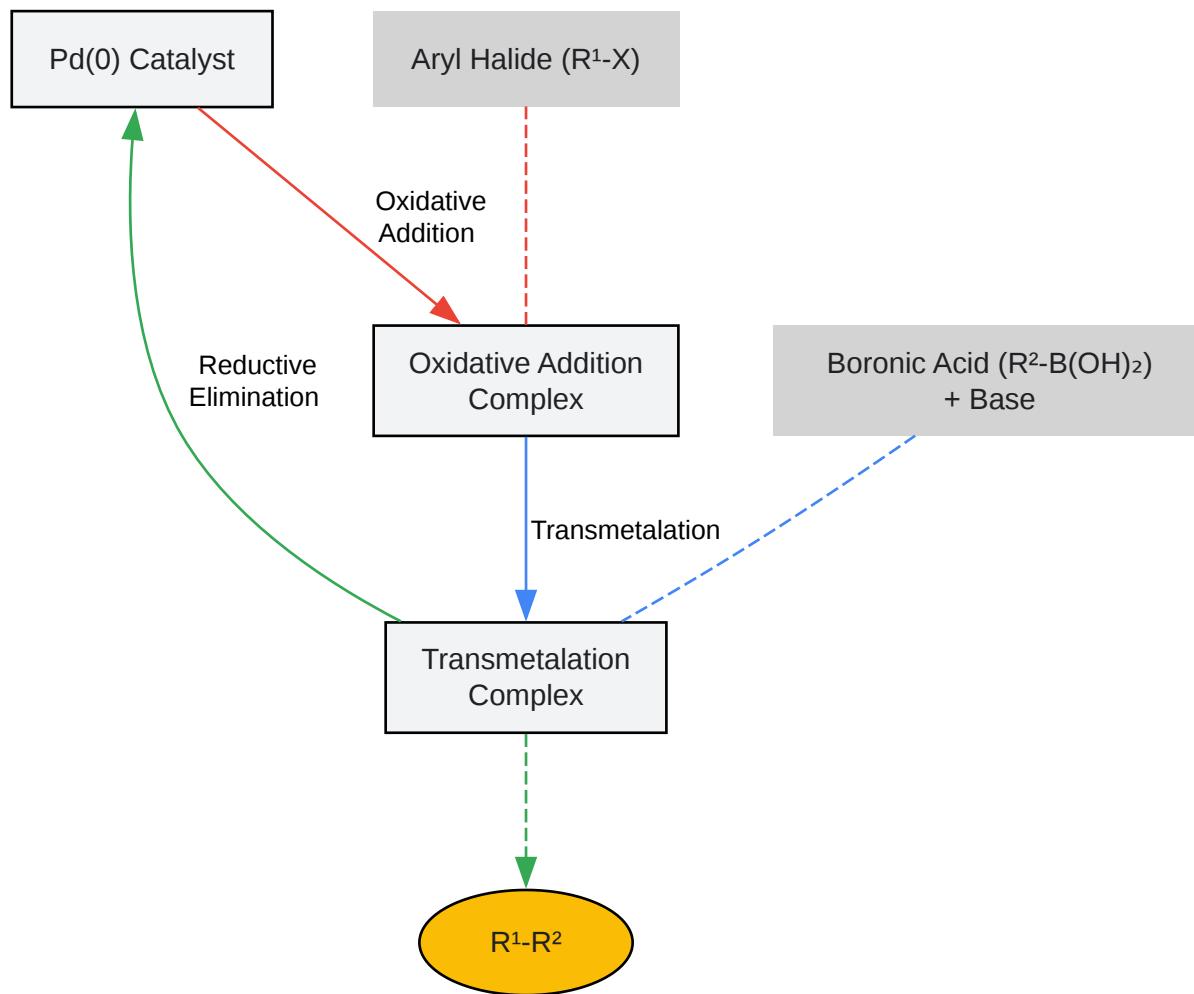
#### Step 2: Esterification

- Suspend the 2-nitro-4-carboxyphenylboronic acid obtained from Step 1 in methanol.
- Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) as a dehydrating agent.
- Heat the mixture to reflux and maintain for 3-5 hours.
- After the reaction is complete (monitored by TLC), cool the mixture and remove the methanol under reduced pressure.
- The resulting crude product can be purified by recrystallization to yield **4-Methoxycarbonyl-2-nitrophenylboronic acid**.

## Core Application: The Suzuki-Miyaura Reaction

The primary application of **4-Methoxycarbonyl-2-nitrophenylboronic acid** is its use as a coupling partner in the Suzuki-Miyaura reaction.[1] This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for its ability to efficiently form carbon-carbon bonds, particularly for creating biaryl compounds which are common motifs in pharmaceuticals.[2][9]

The reaction involves three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative methodology for coupling **4-Methoxycarbonyl-2-nitrophenylboronic acid** with an aryl bromide. Note that conditions may require optimization based on the specific substrate.

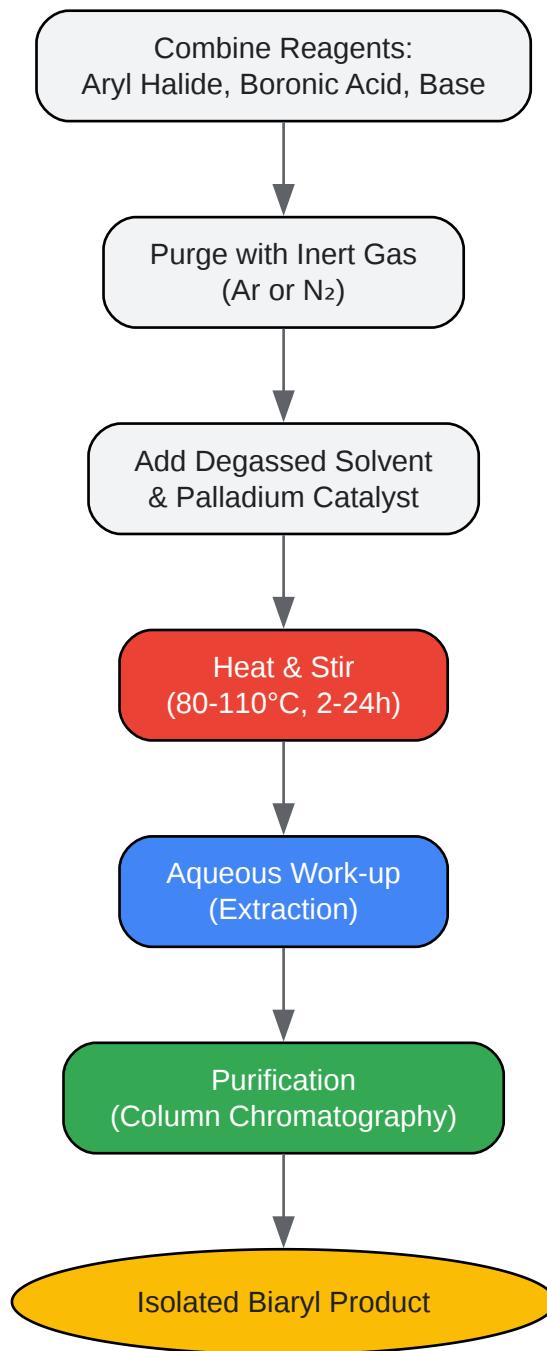
Materials:

- **4-Methoxycarbonyl-2-nitrophenylboronic acid** (1.2 equivalents)

- Aryl bromide (1.0 equivalent)
- Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0)  $[\text{Pd}(\text{PPh}_3)_4]$  (1-5 mol%)
- Base, e.g., Potassium Carbonate ( $\text{K}_2\text{CO}_3$ ) or Potassium Phosphate ( $\text{K}_3\text{PO}_4$ ) (2.0-3.0 equivalents)
- Solvent system: e.g., Dioxane/Water (4:1) or Toluene or DMF[10][11]
- Inert gas (Argon or Nitrogen)

#### Procedure:

- Setup: To a flame-dried reaction flask, add the aryl bromide, **4-Methoxycarbonyl-2-nitrophenylboronic acid**, and the base.
- Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon) for 10-15 minutes.
- Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system followed by the palladium catalyst.
- Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and stir for the required time (2-24 hours), monitoring progress by TLC or LC-MS.[11][12]
- Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
- Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.



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Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

## Other Applications

Beyond its primary role in coupling reactions, the functional groups of **4-Methoxycarbonyl-2-nitrophenylboronic acid** open avenues for other applications:

- **Further Functionalization:** The nitro group can be reduced to an amine, providing a handle for amide bond formation or other derivatizations.[\[13\]](#) The ester can be hydrolyzed to a carboxylic acid, enabling further conjugation.
- **Bioconjugation:** The boronic acid moiety can form reversible covalent bonds with diols, a property exploited to link the molecule to biomolecules like saccharides or glycoproteins.[\[1\]](#)
- **Fluorescent Probes:** It can be incorporated into larger molecular systems to create fluorescent sensors, for instance, for the detection of saccharides or other diol-containing analytes.[\[1\]](#)

## Safety and Handling

**4-Methoxycarbonyl-2-nitrophenylboronic acid** is an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Hazard Class	Statement	References
GHS Pictogram	GHS07 (Exclamation mark)	[4]
Signal Word	Warning	[4][14]
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[4][14][15]
Precautionary Statements	P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[4][14]
Incompatibilities	Strong oxidizing agents, strong acids, and strong bases.	[14]

## Conclusion

**4-Methoxycarbonyl-2-nitrophenylboronic acid** is a high-value reagent for chemical synthesis. Its utility is centered on its efficacy in Suzuki-Miyaura cross-coupling reactions, providing a reliable method for constructing the biaryl cores prevalent in many drug candidates and functional materials. The presence of additional functionalizable groups enhances its versatility, allowing for its use in multistep synthetic sequences and bioconjugation applications. A thorough understanding of its properties and reaction protocols is essential for researchers aiming to leverage this powerful building block in their synthetic endeavors.

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